molecular formula C11H11NO2 B3351286 Ketone, 2-indolyl methoxymethyl- CAS No. 34559-71-2

Ketone, 2-indolyl methoxymethyl-

Cat. No. B3351286
CAS RN: 34559-71-2
M. Wt: 189.21 g/mol
InChI Key: ZGDVYWIKWGTMSK-UHFFFAOYSA-N
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Description

“Ketone, 2-indolyl methoxymethyl-” is a chemical compound that has been studied in the field of organic chemistry . It is a type of ketone, which is a class of organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms .


Synthesis Analysis

The synthesis of “Ketone, 2-indolyl methoxymethyl-” involves a Lewis acid-catalyzed nucleophilic double-addition of indoles to ketones under mild conditions . This process occurs with various ketones ranging from dialkyl ketones to diaryl ketones, thereby providing access to an array of bis (indolyl)methanes bearing all-carbon quaternary centers, including tetra-aryl carbon centers .


Molecular Structure Analysis

The molecular structure of “Ketone, 2-indolyl methoxymethyl-” includes a carbonyl group (a carbon-oxygen double bond), which is a common feature of ketones . The specific arrangement of atoms and bonds in this compound contributes to its unique chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving “Ketone, 2-indolyl methoxymethyl-” typically involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the negatively charged oxygen with acid . This two-step pattern is common in reactions of aldehydes and ketones .

Future Directions

The future directions for “Ketone, 2-indolyl methoxymethyl-” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, the products of its synthesis process can be transformed into bis (indole)-fused polycyclics and bis (indolyl)alkenes . Further transformation and bioactivity studies of the obtained α-(2- or 3-indolyl) ketones highlight the potential utility of this method .

properties

IUPAC Name

1-(1H-indol-2-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-11(13)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVYWIKWGTMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188095
Record name Ketone, 2-indolyl methoxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ketone, 2-indolyl methoxymethyl-

CAS RN

34559-71-2
Record name Ketone, 2-indolyl methoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034559712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 2-indolyl methoxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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